molecular formula C27H20N2O2 B14403403 3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one CAS No. 88538-81-2

3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one

Cat. No.: B14403403
CAS No.: 88538-81-2
M. Wt: 404.5 g/mol
InChI Key: JCDALIFPFDBZDG-UHFFFAOYSA-N
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Description

2-Phenyl-3-(4-(o-tolyloxy)phenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(4-(o-tolyloxy)phenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions: Introduction of the phenyl and o-tolyloxy groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tolyloxy groups.

    Reduction: Reduction reactions could target the quinazolinone core or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted quinazolinones and modified aromatic compounds.

Scientific Research Applications

2-Phenyl-3-(4-(o-tolyloxy)phenyl)quinazolin-4(3H)-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the synthesis of materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinazolinones can interact with various molecular targets, including enzymes and receptors, through binding interactions that modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the o-tolyloxy group.

    3-(4-Methoxyphenyl)quinazolin-4(3H)-one: Has a methoxy group instead of the o-tolyloxy group.

Uniqueness

2-Phenyl-3-(4-(o-tolyloxy)phenyl)quinazolin-4(3H)-one is unique due to the specific substitution pattern on the quinazolinone core, which can influence its chemical reactivity and biological activity.

Biological Activity

3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one, also known as a quinazolinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its complex structure, which includes a quinazolinone core and various substituents that influence its pharmacological properties.

  • Molecular Formula : C27H20N2O2
  • Molecular Weight : 404.5 g/mol
  • CAS Number : 88538-81-2
  • IUPAC Name : 3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4-one

Biological Activities

Quinazolinone derivatives are known for their broad spectrum of biological activities, including:

  • Antioxidant Activity :
    • Research indicates that quinazolinones, including this compound, exhibit significant antioxidant properties. The presence of hydroxyl groups in specific positions enhances this activity, with studies showing that compounds with two hydroxyl groups in the ortho position on the phenyl ring demonstrate increased metal-chelating properties and antioxidant capacity .
  • Anticancer Properties :
    • Several studies have evaluated the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cells, with IC50 values indicating potent growth inhibition .
  • Antibacterial Activity :
    • The antibacterial efficacy of quinazolinone derivatives has been documented, with some compounds exhibiting potent activity against strains such as Proteus vulgaris and Bacillus subtilis. The zones of inhibition for these compounds suggest their potential as therapeutic agents against bacterial infections .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : Quinazolinones can interact with various enzymes and receptors, modulating their activity through competitive or non-competitive inhibition.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Antioxidant Evaluation :
    • A study utilized the CUPRAC assay to evaluate the antioxidant properties of various quinazolinones. The presence of specific substituents was correlated with enhanced antioxidant activity, highlighting structure–activity relationships .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that specific derivatives of quinazolinones exhibited significant cytotoxicity towards multiple cancer cell lines. For example, compound A3 showed an IC50 of 10 µM against PC3 cells, indicating strong potential for further development .

Data Tables

Biological ActivityTest MethodResult
AntioxidantCUPRACHigh antioxidant capacity observed
CytotoxicityIC50 AssayIC50 = 10 µM (PC3), 10 µM (MCF-7), 12 µM (HT-29)
AntibacterialZone of Inhibition1.1 cm (Proteus vulgaris), 1.4 cm (Bacillus subtilis)

Properties

CAS No.

88538-81-2

Molecular Formula

C27H20N2O2

Molecular Weight

404.5 g/mol

IUPAC Name

3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C27H20N2O2/c1-19-9-5-8-14-25(19)31-22-17-15-21(16-18-22)29-26(20-10-3-2-4-11-20)28-24-13-7-6-12-23(24)27(29)30/h2-18H,1H3

InChI Key

JCDALIFPFDBZDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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